![molecular formula C12H21N3O3 B14630041 Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate CAS No. 56926-07-9](/img/structure/B14630041.png)
Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure makes it a valuable target for research and development in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate typically involves the reaction of N-formylglycine with triphosgene to generate ethyl isocyanoacetate in situ. This intermediate then undergoes a series of reactions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and reproducibility compared to traditional batch synthesis . The use of flow chemistry allows for the efficient generation of reactive intermediates and their subsequent transformation into the target compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl isocyanoacetate: A precursor in the synthesis of the target compound.
1,2,4-Triazoles: Another class of heterocyclic compounds with similar synthetic routes and applications.
Pyrrolo[1,2-c]pyrimidines:
Uniqueness
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate stands out due to its specific structural features and the versatility of its synthetic routes
Propiedades
Número CAS |
56926-07-9 |
|---|---|
Fórmula molecular |
C12H21N3O3 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
ethyl 7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-3-13-6-5-10-9-14(12(17)18-4-2)7-8-15(10)11(13)16/h10H,3-9H2,1-2H3 |
Clave InChI |
ZZLFCOKFOFQCAG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2CN(CCN2C1=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


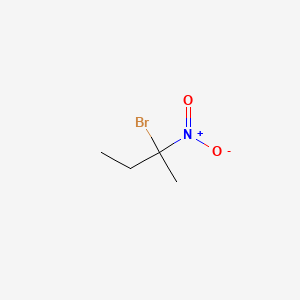
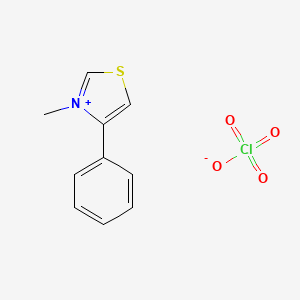

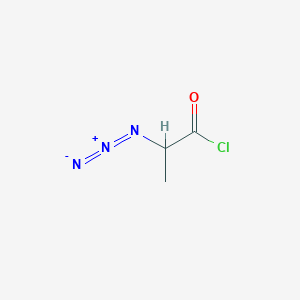
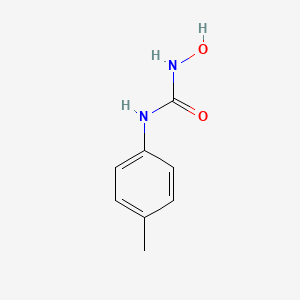
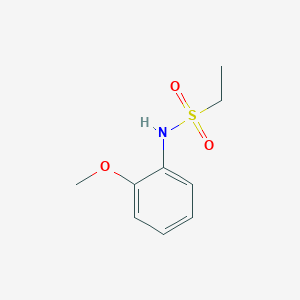

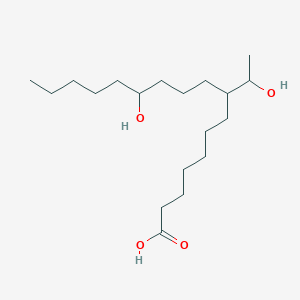

![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
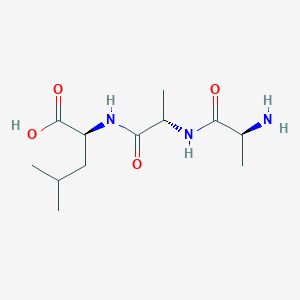

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
